molecular formula C108H206N52O24 B1574287 ReACp53

ReACp53

カタログ番号 B1574287
分子量: 2617.13
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ReACp53 is cell-penetrating peptide, designed to inhibit p53 amyloid formation, rescues p53 function in cancer cell lines and in organoids derived from high-grade serous ovarian carcinomas (HGSOC).  In vitro: ReACp53 rescues p53 transcription of target genes and restores apoptosis. In vivo:ReACp53 halts progression and shrinks tumors bearing aggregation-prone p53. 

科学的研究の応用

1. Cancer Treatment and Tumor Suppression

ReACp53 has shown promise in rescuing p53 function in various cancer types. For instance, in ovarian carcinomas, it has been effective in inhibiting p53 amyloid formation, resulting in the regulation of target genes, reduced cell proliferation, and increased cell death. This is particularly significant in high-grade serous ovarian carcinomas (HGSOCs), where p53 mutations are common (Soragni et al., 2016). Similarly, ReACp53 shows therapeutic potential in treating mutant p53 protein in advanced prostate cancer (PCa), indicating its broad applicability across different cancer types (Ya-qun Zhang et al., 2019).

2. Combination Therapy

Combining ReACp53 with other treatments, such as carboplatin, has been explored to enhance efficacy against certain cancers. This approach has been particularly effective in targeting ovarian cancer cells, demonstrating synergistic effects in some cases (Neal et al., 2021).

3. Molecular Mechanisms and Inhibition Studies

Studies on ReACp53's molecular mechanisms have shown its ability to stabilize the ordered secondary structure and decrease the flexibility of disordered loops in mutant p53 proteins, thereby inhibiting their aggregation. This is essential for developing new therapeutics against aggregation-associated cancers (Jiangtao Lei et al., 2021).

4. Tumor Prevention in Genetic Syndromes

ReACp53 has also been tested as a tumor preventive agent in Li-Fraumeni syndrome (LFS), a genetic condition predisposing individuals to a variety of cancers. It has been found to delay cancer onset and increase overall survival in LFS mice models (Soragni et al., 2017).

5. Targeting Hematopoietic Malignancies

In addition to solid tumors, ReACp53 has shown potential in targeting hematopoietic malignancies, such as acute myeloid leukemia (AML). It has been effective in cells expressing both wild-type and mutant p53, suggesting a broader therapeutic window (Jianfang Zeng et al., 2016).

特性

製品名

ReACp53

分子式

C108H206N52O24

分子量

2617.13

SMILES

CC[C@]([C@@](/N=C(O)/[C@]1([H])CCCN1C([C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](/N=C(O)/[C@](N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)=N)([H])CCCNC(N)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。